9-Keto Travoprost

Description

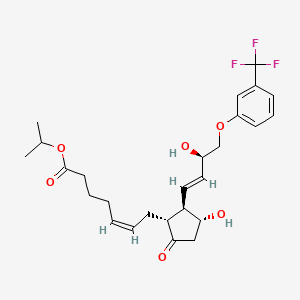

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-22,24,30,32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXNVRDMSRTJEN-FFKVAXMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Metabolic Pathways and Biotransformation of 9 Keto Fluprostenol Isopropyl Ester

Role as a Potential Prodrug and its Activation Mechanisms

9-keto Fluprostenol (B1673476) isopropyl ester is classified as a potential prodrug. caymanchem.comtargetmol.cnsapphire-usa.com A prodrug is an inactive or less active compound that is metabolized in the body into a pharmacologically active drug. The primary activation mechanism for 9-keto Fluprostenol isopropyl ester involves the hydrolysis of its isopropyl ester group. This chemical modification is a common strategy employed for prostaglandin (B15479496) analogs to enhance their lipophilicity, which in turn facilitates penetration through cellular membranes, such as the cornea. vulcanchem.comresearchgate.net

Upon administration, the ester linkage is cleaved, releasing the biologically active free acid, 9-keto Fluprostenol. caymanchem.comcaymanchem.com This active metabolite is an analog of prostaglandin E2 (PGE2) and is expected to exert its effects by acting as an agonist at prostaglandin E (EP) receptors. caymanchem.commedchemexpress.commedchemexpress.com

Enzymatic Hydrolysis of Isopropyl Ester Moiety

The activation of the prodrug is dependent on enzymatic action. The conversion of 9-keto Fluprostenol isopropyl ester to its active free acid, 9-keto Fluprostenol, is accomplished through enzymatic hydrolysis. diva-portal.orggoogle.com This biotransformation is typically mediated by esterase enzymes present in various tissues. For topically administered prostaglandin analogs, this hydrolysis occurs rapidly within the cornea. researchgate.net The removal of the isopropyl ester moiety is essential for the compound to bind effectively to its target receptors.

Involvement of 15-hydroxyprostaglandin Dehydrogenase (15-PGDH) in Metabolism

A key enzyme in the catabolism and inactivation of prostaglandins (B1171923) is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position to a keto group, a primary step in prostaglandin inactivation. nih.gov

The metabolism of 9-keto Fluprostenol isopropyl ester is understood by examining the metabolic pathways of similar compounds like latanoprost (B1674536) and travoprost (B1681362). caymanchem.comcaymanchem.com Studies on the metabolism of latanoprost in monkey ocular tissues have shown the expression of an NADP+-dependent 15-hydroxyprostaglandin dehydrogenase. caymanchem.comcaymanchem.combiomol.com This enzyme is responsible for converting the active prostaglandin analog into its 15-keto metabolite. Therefore, it is anticipated that 15-PGDH plays a significant role in the metabolic inactivation of the active form of 9-keto Fluprostenol.

Conversion Pathways of F-series to E-series Prostaglandins

9-keto Fluprostenol isopropyl ester is structurally related to both F-series and E-series prostaglandins. It is derived from fluprostenol, a potent analog of prostaglandin F2α (PGF2α), through oxidation at the C-9 position. medchemexpress.com This oxidation effectively converts an F-series prostaglandin structure into an E-series prostaglandin structure, as 9-keto Fluprostenol is considered an analog of prostaglandin E2 (PGE2). medchemexpress.commedchemexpress.com

This conversion is a recognized metabolic pathway. Research has demonstrated that certain F-series prostaglandins can be transformed into their corresponding E-series compounds in various biological preparations, including rabbit liver and human platelets. targetmol.cnglpbio.cn This suggests a potential enzymatic pathway for the interconversion between these two major prostaglandin classes.

Identification of Key Metabolites (e.g., 9-keto Fluprostenol, 15-keto Travoprost)

The biotransformation of 9-keto Fluprostenol isopropyl ester and its parent compounds results in several key metabolites.

9-keto Fluprostenol: This is the primary active metabolite, formed by the enzymatic hydrolysis of the isopropyl ester of the parent compound. caymanchem.comcaymanchem.com As a prostaglandin E2 analog, it is the molecule responsible for the biological effects mediated through EP receptors. medchemexpress.com

15-keto Travoprost (15-keto Fluprostenol isopropyl ester): This compound is a potential metabolite formed from the oxidation of travoprost (fluprostenol isopropyl ester) at the C-15 position by the enzyme 15-PGDH. caymanchem.commedchemexpress.com It is generally considered to be an inactive metabolite. caymanchem.com It has also been identified as a potential impurity in commercial preparations of fluprostenol isopropyl ester. caymanchem.com

The metabolic cascade involves initial activation via hydrolysis, followed by inactivation through oxidation, a pathway consistent with other prostaglandin analogs used therapeutically.

V. Comparative Pharmacological and Structure Activity Relationship Studies

Comparison of Activity with Fluprostenol (B1673476) and its Esters

9-keto fluprostenol isopropyl ester is a derivative of the potent F-series prostaglandin (B15479496) (PG) analog, fluprostenol. caymanchem.comglpbio.com Fluprostenol itself is a well-studied, potent agonist for the prostaglandin F (FP) receptor. medchemexpress.commedchemexpress.com Its isopropyl ester, known as travoprost (B1681362), is a more lipid-soluble prodrug designed to enhance corneal penetration, where it is then hydrolyzed by esterases in the eye to the biologically active free acid, fluprostenol. glpbio.comcaymanchem.com

The primary structural difference between 9-keto fluprostenol isopropyl ester and fluprostenol isopropyl ester is the oxidation of the hydroxyl group at the C-9 position on the cyclopentane (B165970) ring to a ketone. caymanchem.commedchemexpress.commedchemexpress.com This modification is critical as it is anticipated to shift the compound's primary pharmacological activity. While fluprostenol and its ester are potent FP receptor agonists, the oxidation at C-9 is expected to confer a strong affinity for prostaglandin E (EP) receptors, making 9-keto fluprostenol and its ester function as prostaglandin E2 (PGE2) agonists. caymanchem.commedchemexpress.commedchemexpress.com

Fluprostenol's activity is highly specific. The carboxylic acid of travoprost, which is the single (+)-isomer of fluprostenol, is a high-affinity agonist that selectively labels the FP receptor. nih.gov Its binding is potently inhibited by other FP receptor ligands like PGF2α, cloprostenol, and 17-phenyl PGF2α, but very weakly by ligands for other prostanoid receptors such as PGD2, PGE2, and PGI2. nih.gov The conversion to a 9-keto structure fundamentally alters this selectivity profile. By becoming a PGE2 analog, 9-keto fluprostenol is expected to interact with the family of EP receptors (EP1-4), which mediate a different and broader range of biological effects than the FP receptor. medchemexpress.commedchemexpress.com

Therefore, 9-keto fluprostenol isopropyl ester can be considered a potential prodrug for 9-keto fluprostenol, which in turn is a PGE2 analog, contrasting sharply with the FP receptor agonist activity of its parent compound, fluprostenol. caymanchem.com

Table 1: Comparison of Fluprostenol and its Derivatives

| Compound | Parent Structure | Key Functional Group at C-9 | Primary Receptor Target (Predicted/Established) |

|---|---|---|---|

| Fluprostenol | PGF2α Analog | Hydroxyl (-OH) | FP Receptor |

| Fluprostenol Isopropyl Ester (Travoprost) | PGF2α Analog | Hydroxyl (-OH) | FP Receptor (as prodrug) |

| 9-keto Fluprostenol | PGE2 Analog | Ketone (=O) | EP Receptors (Predicted) |

Comparative Analysis with Other Prostaglandin E2 Analogs

9-keto fluprostenol is an analog of prostaglandin E2 (PGE2). medchemexpress.commedchemexpress.comglpbio.comglpbio.com The defining feature of PGE series prostaglandins (B1171923), including PGE2, is the keto group at the C-9 position of the cyclopentane ring, which is the same structural feature that defines 9-keto fluprostenol. caymanchem.com The oxidation of the C-9 hydroxyl group in fluprostenol (a PGF2α analog) yields 9-keto fluprostenol, effectively converting it into a PGE2 analog. medchemexpress.commedchemexpress.com

PGE2 itself interacts with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4, each linked to different intracellular signaling pathways and physiological effects. PGE2 analogs are developed to achieve greater stability, prolonged half-life, or selective affinity for one or more of these receptor subtypes compared to the natural ligand. medchemexpress.com For instance, Nocloprost is a PGE2 analog that is an agonist for EP1 and EP3 receptors. medchemexpress.com

The structural modifications in 9-keto fluprostenol, beyond the C-9 ketone, are intended to give it a prolonged half-life and greater potency compared to native PGE2. medchemexpress.commedchemexpress.com These modifications, inherited from its fluprostenol backbone, include the phenoxy group on the omega chain, which is a common strategy in synthetic prostaglandin analogs to confer metabolic stability and high potency. google.com It is anticipated that as a PGE2 agonist, 9-keto fluprostenol will have a strong affinity for EP receptors. medchemexpress.commedchemexpress.com

Structural Modifications and their Impact on Receptor Affinity and Efficacy

The pharmacology of 9-keto fluprostenol isopropyl ester is dictated by two key structural features: the ketone group at the C-9 position and the isopropyl ester at the C-1 carboxyl group.

Oxidation at Carbon 9: The most significant modification is the oxidation of the 9α-hydroxyl group of the parent fluprostenol molecule to a 9-keto group. caymanchem.commedchemexpress.com This single atomic change transforms the compound from a prostaglandin F (PGF) analog to a prostaglandin E (PGE) analog. medchemexpress.commedchemexpress.com In prostanoid pharmacology, the substituent at C-9 is a primary determinant of receptor selectivity. The hydroxyl group of PGFα analogs is a key recognition feature for the FP receptor, whereas the ketone of PGE analogs is crucial for binding to EP receptors. Therefore, this oxidation is predicted to shift the receptor affinity from the FP receptor towards the family of EP receptors. medchemexpress.commedchemexpress.com

Isopropyl Esterification: The esterification of the terminal carboxylic acid with an isopropyl group is a common prodrug strategy for prostaglandin analogs. glpbio.comgoogle.com The resulting ester is more lipophilic than the corresponding free acid. This increased lipophilicity facilitates passage across biological membranes, such as the cornea. Once inside the target tissue, endogenous esterase enzymes cleave the ester bond, releasing the biologically active free acid (9-keto fluprostenol). caymanchem.comcaymanchem.com This enhances the delivery and bioavailability of the active compound at its site of action.

Omega Chain Modification: Like its parent compound fluprostenol, 9-keto fluprostenol isopropyl ester features a trifluoromethylphenoxy group at the end of the omega (lower) side chain. fda.gov This bulky, aromatic group is a significant modification compared to the simple alkyl chain of natural prostaglandins. Such modifications are known to enhance potency and metabolic stability by preventing the rapid degradation that typically occurs via oxidation of the omega chain. google.com

Stereoisomeric Considerations in Prostanoid Pharmacology

Stereochemistry is paramount in prostanoid pharmacology, as receptor binding pockets are chiral environments that selectively recognize specific three-dimensional arrangements of a ligand. Prostaglandins are characterized by multiple chiral centers. fda.gov

Fluprostenol, the parent acid of 9-keto fluprostenol isopropyl ester, is defined by several stereocenters on its cyclopentane ring and its two side chains. nih.govfda.gov The officially designated (INN) fluprostenol is a racemic mixture of two enantiomers. guidetomalariapharmacology.orgnih.gov However, the biological activity typically resides in only one of the enantiomers. For instance, travoprost is the isopropyl ester of the single, more active (+)-fluprostenol isomer. nih.gov Studies with the radiolabeled version of this single isomer, [3H]AL-5848, demonstrate high-affinity, selective binding to the FP receptor, underscoring the importance of correct stereochemistry for potent receptor interaction. nih.gov

While specific studies on the stereoisomers of 9-keto fluprostenol isopropyl ester are not detailed in the provided results, the principles from its parent compound and the broader class of prostanoids apply. The conversion of the C-9 hydroxyl to a ketone removes one chiral center from the cyclopentane ring. However, other critical stereocenters remain, including those at C-11, C-12, and C-15, which dictate the spatial orientation of the side chains and their functional groups. It is expected that only one specific stereoisomer of 9-keto fluprostenol would exhibit the optimal geometry to bind effectively to EP receptors and elicit a potent agonist response.

Pharmacophore Analysis for Prostanoid Receptor Ligands

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor. These models are crucial for designing new ligands and understanding structure-activity relationships. nih.govnih.gov

Pharmacophore models for ligands of various prostanoid receptors, including EP receptors and the related microsomal prostaglandin E2 synthase-1 (mPGES-1), have been developed. nih.govmdpi.com These models provide insight into the likely binding mode of agonists like 9-keto fluprostenol.

Common features identified in pharmacophore models for prostanoid receptor ligands include:

Hydrogen Bond Acceptors (HBA): The keto group at C-9 and the hydroxyls on the side chains are key hydrogen bond acceptors. For EP receptor agonists, the C-9 ketone is a critical HBA.

Hydrogen Bond Donors (HBD): The hydroxyl groups at C-11 and C-15 are essential hydrogen bond donors. sciforum.net

Aromatic/Hydrophobic Regions: Prostanoid receptors have hydrophobic pockets that accommodate the hydrocarbon side chains of the ligands. The phenyl ring in the omega chain of 9-keto fluprostenol would interact favorably with such a region, contributing to binding affinity. sciforum.net Docking studies of EP4 receptor agonists show that π–π stacking interactions with tyrosine residues in the binding site can be important. sciforum.net

Negative Ionizable Feature: At physiological pH, the terminal carboxylic acid (once hydrolyzed from the ester prodrug) is deprotonated, forming a carboxylate anion. This negative charge is a crucial feature, often forming an ionic bond or strong hydrogen bond with a positively charged amino acid residue (like arginine) in the receptor binding site. sciforum.net

A representative pharmacophore model for an EP4 receptor agonist includes two hydrogen bond acceptors, one hydrogen bond donor, one negatively charged feature, three hydrophobic features, and one aromatic ring. sciforum.net The structure of 9-keto fluprostenol contains all the necessary features to fit such a pharmacophore model, consistent with its predicted activity as a PGE2 agonist.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 9-keto Fluprostenol isopropyl ester |

| Fluprostenol |

| Fluprostenol isopropyl ester (Travoprost) |

| 9-keto Fluprostenol |

| Prostaglandin E2 (PGE2) |

| Prostaglandin F2α (PGF2α) |

| Cloprostenol |

| 17-phenyl PGF2α |

| Prostaglandin D2 (PGD2) |

| Prostaglandin I2 (PGI2) |

Vi. Research Applications and Methodological Approaches

Utilization in In Vitro Assay Systems for Prostanoid Receptor Characterization

9-keto Fluprostenol (B1673476) isopropyl ester serves as a valuable tool in the in vitro characterization of prostanoid receptors, particularly the EP receptors. As an isopropyl ester, it is designed to function as a prodrug, which can be hydrolyzed by endogenous esterases within biological systems to its active form, 9-keto Fluprostenol. caymanchem.com This active metabolite is an analog of Prostaglandin (B15479496) E2 (PGE2) and is anticipated to act as an agonist at EP receptors. caymanchem.comcenmed.com

In vitro assay systems, such as those employing cultured cells expressing specific recombinant prostanoid receptors, are utilized to investigate the compound's activity. In such systems, the application of 9-keto Fluprostenol isopropyl ester allows researchers to study the downstream signaling pathways associated with EP receptor activation. While direct pharmacological studies on the ester are not extensively published, its potential to convert to an EP agonist makes it a relevant compound for assays designed to screen for EP receptor modulators or to elucidate the functional consequences of EP receptor activation. cenmed.com Fluprostenol, the parent compound from which 9-keto Fluprostenol is derived, is a potent agonist of the FP receptor. caymanchem.comcenmed.com The structural modification at the C-9 position to a keto group shifts its potential activity towards EP receptors. cenmed.com

Application in Ex Vivo Organ Bath Studies

Ex vivo organ bath studies are a critical methodology for examining the physiological effects of compounds on intact tissues. 9-keto Fluprostenol isopropyl ester has been investigated using this technique to determine its effects on uterine muscle contractility. nih.gov In these experiments, uterine tissue strips are isolated, typically from pregnant animal models, and mounted in an organ bath. nih.govjppres.comnih.govnih.gov The bath contains a physiological salt solution, maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2 / 5% CO2) to keep the tissue viable. nih.govjppres.com

The tissue is connected to an isometric force transducer, which records spontaneous or agonist-induced contractions. nih.govnih.govreprocell.com The compound of interest is then added to the bath in a non-cumulative manner to observe its effects on the amplitude, frequency, and baseline tone of the contractions. nih.gov This methodology allows for the direct assessment of the compound's impact on smooth muscle physiology in a controlled environment that closely mimics physiological conditions. nih.govreprocell.com

Preclinical Research Models for Investigating Biological Effects (Non-human)

The pregnant rat is a well-established animal model for studying the effects of prostaglandins (B1171923) and their analogues on uterine contractility. In a notable study, uterine strips were isolated from rats at day 19 of gestation to investigate the pharmacological effects of several prostaglandin analogues, including 9-keto Fluprostenol isopropyl ester. nih.gov

The research demonstrated that at concentrations ranging from 10⁻¹⁵ to 10⁻⁹ M, 9-keto Fluprostenol isopropyl ester caused a significant decrease in the percentage of contractility and the frequency of spontaneous contractions in the isolated pregnant rat myometrium. nih.gov This inhibitory effect suggests an interaction with prostanoid receptors that mediate uterine relaxation, such as the EP2 receptor. nih.gov

| Parameter | Observed Effect | Significance |

|---|---|---|

| Percent Contractility | Decrease | P < 0.05 |

| Frequency of Contraction | Decrease | P < 0.05 |

| Baseline Tone | No Significant Change | N/A |

9-keto Fluprostenol isopropyl ester is considered a potential metabolite of the glaucoma medication Travoprost (B1681362) (fluprostenol isopropyl ester). caymanchem.comcenmed.com Therefore, ocular tissue models, particularly from non-human primates like the cynomolgus monkey, are relevant for studying its formation and metabolism. caymanchem.comnih.gov

Research on the closely related prostaglandin analogue, Latanoprost (B1674536), has shown that it is metabolized in the monkey cornea by NADP+-dependent 15-hydroxyprostaglandin dehydrogenase. caymanchem.comcenmed.com This enzymatic pathway is likely relevant for the metabolism of other prostaglandin esters like Travoprost. The conversion of F-series prostaglandins to E-series compounds has also been observed in various tissues. caymanchem.comcenmed.com Such models are crucial for understanding the metabolic fate of prostaglandin prodrugs administered topically to the eye, identifying the active metabolites, and determining their distribution within ocular tissues like the cornea, aqueous humor, and ciliary body. nih.gov

Analytical Techniques for Prostanoid Quantification and Identification in Research

The quantification and identification of 9-keto Fluprostenol isopropyl ester and its metabolites in biological matrices rely heavily on sensitive and specific analytical techniques, primarily mass spectrometry-based methods. Liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) are the gold standards for this type of analysis.

Liquid Chromatography-Mass Spectrometry (LC/MS): This is a powerful technique used for the analysis of polar and non-volatile molecules like prostaglandins. The process involves:

Chromatographic Separation: The sample extract is injected into a liquid chromatograph. The different components of the mixture are separated as they pass through a column containing a stationary phase, based on their physicochemical properties.

Ionization: The separated components exiting the column are introduced into the mass spectrometer and ionized, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Quantification: A detector measures the abundance of each ion, allowing for the identification and precise quantification of the target compound.

LC/MS methods are frequently used in metabolic studies to identify and characterize the metabolites of drugs in various biological samples. nih.gov

Immunoassay Techniques (e.g., ELISA for related compounds)

While specific immunoassays developed exclusively for 9-keto Fluprostenol isopropyl ester are not widely documented, its detection and quantification can be approached through techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) designed for its parent compound, fluprostenol. The structural similarity between these molecules allows for cross-reactivity, enabling researchers to estimate the presence of 9-keto Fluprostenol isopropyl ester in biological samples.

A commercially available Fluprostenol ELISA kit, for instance, demonstrates a degree of cross-reactivity with 9-keto Fluprostenol isopropyl ester. caymanchem.com This competitive immunoassay is primarily designed to measure the free acid form of fluprostenol but can also detect related metabolites and analogs. The assay's utility in detecting 9-keto Fluprostenol isopropyl ester, however, is limited by a lower sensitivity compared to its primary target. The documented cross-reactivity for 9-keto Fluprostenol isopropyl ester is 8.5%. caymanchem.com

This cross-reactivity implies that while the assay can confirm the presence of the compound, precise quantification may be challenging without appropriate standards and consideration of the presence of other cross-reactive molecules. Researchers utilizing such methods must account for the varying affinities of the antibody for different fluprostenol derivatives to ensure accurate interpretation of the results. The table below details the cross-reactivity of the fluprostenol ELISA with various related compounds, highlighting the differential detection capabilities of the assay. caymanchem.com

| Compound | Cross-Reactivity (%) |

| Fluprostenol | 100% |

| 2,3-dinor Fluprostenol | 100% |

| Fluprostenol lactone diol | 100% |

| 9-keto Fluprostenol | 83% |

| 15(S)-Fluprostenol isopropyl ester | 27% |

| 11-keto Fluprostenol | 15.2% |

| Fluprostenol isopropyl ester | 10% |

| 9-keto Fluprostenol isopropyl ester | 8.5% |

| 15-keto Fluprostenol free acid | 0.9% |

| 15-keto Fluprostenol isopropyl ester | 0.02% |

This table is interactive. You can sort and filter the data.

Development of Research Tools and Probes

9-keto Fluprostenol isopropyl ester serves as a valuable tool in prostaglandin research, primarily as a potential prodrug and a reference standard for metabolic studies. It is an ester derivative of the FP receptor agonist fluprostenol, which has been oxidized at the C-9 position. caymanchem.comcenmed.com This structural modification is significant because it shifts the potential receptor affinity.

The compound is considered a potential prodrug for 9-keto fluprostenol. caymanchem.com Prostaglandin esters are known to be hydrolyzed by endogenous esterases, particularly in ocular tissues, to their biologically active free acid forms. cenmed.com Following this metabolic pathway, 9-keto Fluprostenol isopropyl ester would be converted to 9-keto fluprostenol. This active metabolite is an analog of prostaglandin E2 (PGE2) and is anticipated to act as an agonist at prostaglandin E (EP) receptors, in contrast to fluprostenol which is a potent FP receptor agonist. cenmed.combertin-bioreagent.com However, as of now, no specific pharmacological studies on 9-keto Fluprostenol isopropyl ester itself have been published. cenmed.combertin-bioreagent.com

Furthermore, 9-keto Fluprostenol isopropyl ester is a potential metabolite of Travoprost (fluprostenol isopropyl ester), a drug used to treat glaucoma. caymanchem.comcenmed.com This metabolic conversion is based on the known metabolism of the closely related compound, Latanoprost, by 15-hydroxyprostaglandin dehydrogenase in the cornea. caymanchem.comcenmed.com As such, the availability of synthetic 9-keto Fluprostenol isopropyl ester is crucial for its use as a standard in analytical methods aimed at elucidating the metabolic fate of Travoprost. Its role as a biochemical for proteomics research has also been noted. scbt.com

Vii. Future Directions and Emerging Research Avenues

Identification of Unexplored Biological Targets and Pathways

While the primary action of fluprostenol (B1673476), the parent compound of 9-keto fluprostenol isopropyl ester, is through the prostaglandin (B15479496) F (FP) receptor, future research aims to uncover additional biological targets and signaling pathways. medchemexpress.com 9-keto fluprostenol isopropyl ester is considered a potential prodrug to 9-keto fluprostenol, which is anticipated to act as an agonist at prostaglandin E (EP) receptors. medchemexpress.comcaymanchem.com This suggests a broader spectrum of activity than initially understood.

Recent studies have indicated that prostaglandin F2α (PGF2α), a structurally related compound, can influence cellular processes independently of the FP receptor, such as causing vasoconstriction. mdpi.com This raises the possibility that 9-keto fluprostenol isopropyl ester and its metabolites may interact with other prostanoid receptors (e.g., EP1, EP2, EP3, EP4, DP, IP, and TP) or even non-prostanoid receptors, thereby modulating a wider array of physiological responses. researchgate.net For instance, the conversion of F-series prostaglandins (B1171923) to E-series compounds has been observed in human platelets, hinting at a potential metabolic pathway that could lead to activation of EP receptors. caymanchem.com

Furthermore, research into the effects of prostaglandin analogs on various tissues has revealed complex downstream signaling. For example, PGF2α has been shown to activate the mitogen-activated protein kinase (MAPK) pathway after binding to the FP receptor. mdpi.com Investigating whether 9-keto fluprostenol isopropyl ester engages similar or distinct intracellular cascades will be crucial for a complete mechanistic understanding. The potential for prostanoid receptors to form heterodimers with other receptor subtypes could also create novel ligand recognition sites and expand signaling pathways, a phenomenon that warrants further investigation for this compound. researchgate.net

Rational Design of Novel Prostanoid Analogs

The development of novel prostanoid analogs is a key area of future research, driven by the desire for enhanced efficacy and selectivity. The rational design of these new molecules often builds upon the structure-activity relationships of existing compounds like fluprostenol. acs.org Modifications to the core prostanoid structure, such as altering the α-chain or ω-tail, can significantly impact receptor binding affinity and functional activity. researchgate.net

A promising strategy involves the creation of hybrid molecules that combine the pharmacophore of a prostaglandin analog with another active moiety. For example, nitric oxide (NO)-donating prostaglandin F2α receptor agonists are being developed to potentially offer a dual mechanism of action. researchgate.nettandfonline.com Another approach is the development of dual FP/EP3 receptor agonists, which may provide greater efficacy than single-target analogs. researchgate.nettandfonline.com

The synthesis of analogs with modifications at the 9-position, as seen in 9-keto fluprostenol isopropyl ester, represents a strategic shift to explore interactions with different prostanoid receptors, particularly EP receptors. medchemexpress.com Further structural modifications, such as the introduction of fluorine atoms, have been shown to increase metabolic stability and potency in other drug classes and could be applied to new prostanoid analogs. acs.org The goal of these design efforts is to create compounds with optimized therapeutic profiles for various conditions.

Integration into Advanced Biological Research Models

To better understand the biological effects of 9-keto fluprostenol isopropyl ester, researchers are moving towards more sophisticated research models. While initial studies often utilize clonal human embryonic kidney 293 cell lines expressing recombinant human prostanoid receptors, future research will increasingly employ more physiologically relevant systems. researchgate.net

These advanced models include primary cultures of human cells from target tissues, such as trabecular meshwork, Schlemm's canal, and ciliary smooth muscle cells, which are crucial for studying ocular applications. researchgate.net Three-dimensional tissue models and organ-on-a-chip technologies are also emerging as powerful tools to mimic the complex microenvironment of human tissues and provide more accurate predictions of in vivo responses.

Animal models, particularly monkeys with laser-induced ocular hypertension, will continue to be important for evaluating the in vivo efficacy and biodisposition of new compounds. researchgate.net However, there is a growing emphasis on refining these models and supplementing them with in vitro human data to improve the translation of preclinical findings to clinical applications. Ocular biodisposition studies in animal models are critical for confirming that a drug reaches its intended target in sufficient concentrations, especially when interpreting negative results. researchgate.net

Potential for Mechanistic Elucidation of Prostanoid Biology

9-keto Fluprostenol isopropyl ester and its analogs serve as valuable chemical tools to dissect the complex biology of prostanoids. By studying how these specific molecules interact with different receptor subtypes and downstream signaling pathways, researchers can gain a more nuanced understanding of the physiological roles of endogenous prostaglandins. frontiersin.org

For instance, the ability of FP receptor agonists to counteract endothelin-1-induced contractility of the trabecular meshwork suggests a mechanism for regulating aqueous humor outflow. arvojournals.org Investigating the precise molecular interactions underlying this effect using compounds like 9-keto fluprostenol isopropyl ester could reveal novel therapeutic targets for glaucoma. arvojournals.org

Furthermore, the differential effects of various prostanoid analogs on cellular processes like adipogenesis provide insights into the tissue-specific actions of prostaglandins. mdpi.com Long-term use of some prostaglandin analogs has been associated with orbital fat atrophy, a process that appears to be mediated by the inhibition of adipogenesis through the FP receptor. mdpi.com Studying the effects of 9-keto fluprostenol isopropyl ester on this process could help to elucidate the specific signaling pathways involved and potentially lead to the design of analogs with more targeted effects.

Contribution to Understanding Eicosanoid-Mediated Processes

Eicosanoids, the larger family of signaling molecules to which prostaglandins belong, are involved in a vast array of physiological and pathological processes, including inflammation, pain, cardiovascular homeostasis, and reproduction. frontiersin.orgbiomarker.hunih.gov Research on specific analogs like 9-keto fluprostenol isopropyl ester contributes to the broader understanding of these complex lipid mediator networks.

Prostanoids are derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes and specific synthases. nih.gov The balance between different prostanoids, such as prostacyclin and thromboxane (B8750289) A2, is critical for maintaining vascular homeostasis. nih.gov By developing and characterizing selective agonists and antagonists for prostanoid receptors, scientists can probe the specific roles of each eicosanoid in these processes. frontiersin.org

The study of prostanoid analogs also sheds light on the mechanisms of inflammation and its resolution. semanticscholar.org Some eicosanoids, like prostaglandin E2, are pro-inflammatory, while others, such as lipoxins and resolvins, have anti-inflammatory and pro-resolving properties. semanticscholar.org Understanding how synthetic analogs like 9-keto fluprostenol isopropyl ester fit into this spectrum of activity can inform the development of novel anti-inflammatory therapies. The intricate interplay of these bioactive lipids is a key area of ongoing research, with each new compound providing another piece of the puzzle. biomarker.hu

Q & A

Basic Research Questions

Q. What are the critical structural modifications in 9-keto Fluprostenol isopropyl ester, and how do they influence its prodrug functionality?

- Answer : The compound features oxidation at carbon 9 of fluprostenol, converting it to a 9-keto derivative, and an isopropyl ester group that enhances lipophilicity for corneal penetration. This ester group acts as a prodrug moiety, requiring hydrolysis by corneal esterases (e.g., 15-hydroxyprostaglandin dehydrogenase) to release the active metabolite, 9-keto fluprostenol. The oxidation at C9 shifts receptor affinity from FP to EP receptors, potentially altering downstream signaling .

Q. Which solvents are optimal for dissolving 9-keto Fluprostenol isopropyl ester in vitro, and what stability considerations apply?

- Answer : The compound is soluble in DMSO or DMF at concentrations ≥20 mg/mL. For cell-based assays, final solvent concentrations should be minimized (<0.1% v/v) to avoid cytotoxicity. Stability studies recommend storage in anhydrous solvents under nitrogen to prevent ester hydrolysis or oxidation at the 9-keto position .

Advanced Research Questions

Q. How can researchers design experiments to map the metabolic pathways of 9-keto Fluprostenol isopropyl ester in corneal tissue models?

- Methodology :

Use ex vivo corneal explants or primary corneal epithelial cells.

Incubate with 9-keto Fluprostenol isopropyl ester and track metabolites via LC-MS/MS.

Compare results to latanoprost metabolism (a structurally similar prodrug), which is hydrolyzed by 15-hydroxyprostaglandin dehydrogenase in monkey cornea .

Inhibit specific enzymes (e.g., esterases) to confirm metabolic steps.

Q. What experimental approaches resolve contradictions in reported receptor affinities (EP vs. FP) of 9-keto Fluprostenol?

- Methodology :

Perform competitive radioligand binding assays using recombinant EP1-4 and FP receptors.

Validate functional activity via cAMP/IP1 accumulation assays in receptor-transfected cells.

Compare binding profiles of 9-keto fluprostenol (active metabolite) to fluprostenol (FP-selective agonist) and PGE2 (EP agonist). Contradictions may arise from tissue-specific receptor expression or assay conditions .

Q. What synthetic strategies improve stereoselective synthesis of 9-keto Fluprostenol isopropyl ester and its analogs?

- Methodology :

Employ biocatalytic retrosynthesis: Start with lactone precursors and use Baeyer-Villiger monooxygenase for stereoselective oxidation.

Utilize ketoreductases (KREDs) for diastereoselective reduction of enone intermediates.

Finalize via Wittig olefination and isopropyl esterification under anhydrous conditions. This approach minimizes racemization and improves yield compared to traditional chemical synthesis .

Data Analysis & Contradiction Management

Q. How should researchers address variability in reported ocular tissue responses to 9-keto Fluprostenol isopropyl ester?

- Recommendations :

- Standardize tissue models (e.g., human vs. primate corneal cells) due to species-specific esterase activity.

- Quantify active metabolite levels (9-keto fluprostenol) in tissue homogenates using HPLC-UV or LC-MS.

- Cross-validate receptor activation profiles in FP/EP-knockout models to isolate signaling pathways .

Q. What analytical techniques confirm the purity of 9-keto Fluprostenol isopropyl ester in synthetic batches?

- Techniques :

HPLC with charged aerosol detection (CAD) to quantify ester and acid forms.

Chiral GC-MS to detect stereoisomers (e.g., 15(S)- vs. 15(R)-epimers), which may arise during synthesis.

NMR (1H/13C) to verify oxidation at C9 and ester integrity .

Notes for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.